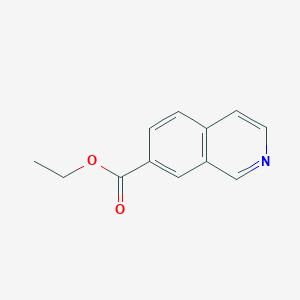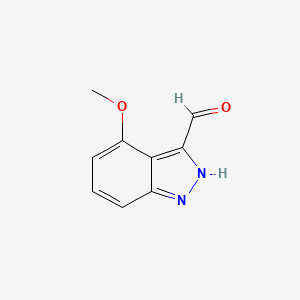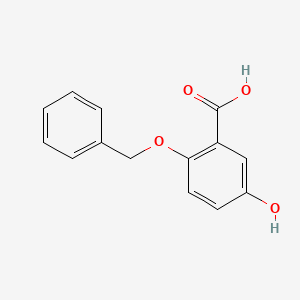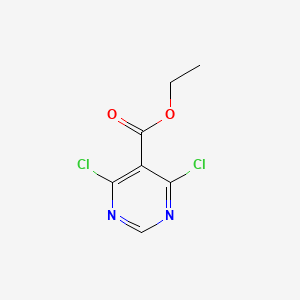![molecular formula C10H8O2S B1592957 5-Méthoxybenzo[b]thiophène-2-carbaldéhyde CAS No. 622864-56-6](/img/structure/B1592957.png)
5-Méthoxybenzo[b]thiophène-2-carbaldéhyde
Vue d'ensemble
Description
5-Methoxybenzo[b]thiophene-2-carbaldehyde: is an organic compound with the molecular formula C10H8O2S . It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 5-position and an aldehyde group at the 2-position.
Applications De Recherche Scientifique
Chemistry: 5-Methoxybenzo[b]thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound is studied for its potential biological activities. Derivatives of benzo[b]thiophene have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound’s structural features make it a candidate for drug development. Researchers are investigating its potential as a pharmacophore in the design of new therapeutic agents.
Industry: In the industrial sector, 5-Methoxybenzo[b]thiophene-2-carbaldehyde is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for the synthesis of advanced materials .
Mécanisme D'action
The mode of action of such compounds typically involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes . The specific biochemical pathways affected would depend on the particular targets of the compound.
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical structure, including its functional groups and overall molecular properties .
The result of the compound’s action would be a change in the physiological state of the cells or organism, which could manifest in various ways depending on the specific targets and pathways involved .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[b]thiophene-2-carbaldehyde typically involves the functionalization of benzo[b]thiophene derivatives. One common method is the Vilsmeier-Haack reaction , which involves the formylation of 5-methoxybenzo[b]thiophene using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction proceeds under mild conditions and yields the desired aldehyde .
Industrial Production Methods: While specific industrial production methods for 5-Methoxybenzo[b]thiophene-2-carbaldehyde are not well-documented, the compound can be synthesized on a larger scale using the same principles as laboratory synthesis. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methoxybenzo[b]thiophene-2-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as .
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as or can be used for substitution reactions.
Major Products:
Oxidation: 5-Methoxybenzo[b]thiophene-2-carboxylic acid.
Reduction: 5-Methoxybenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
5-Hydroxybenzo[b]thiophene-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methylbenzo[b]thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-Chlorobenzo[b]thiophene-2-carbaldehyde: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 5-Methoxybenzo[b]thiophene-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may affect its biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
5-methoxy-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOLMHIRVKNQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648909 | |
| Record name | 5-Methoxy-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622864-56-6 | |
| Record name | 5-Methoxybenzo[b]thiophene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622864-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)






